2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

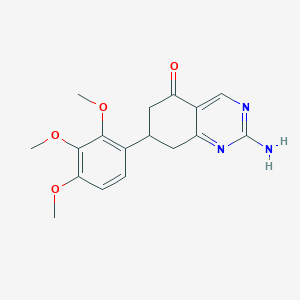

2-Amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazoline core fused with a partially saturated dihydroquinazolinone system. The compound features a 2,3,4-trimethoxyphenyl substituent at the 7-position and an amino group at the 2-position (Figure 1). Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition, tubulin binding, and neuroprotective effects .

Synthetic routes for related quinazolinones often involve multicomponent reactions or cyclization strategies. For instance, hexahydroquinazolinones are synthesized via one-pot methods using ketones, thiourea, and aldehydes under acidic conditions .

Propriétés

IUPAC Name |

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-22-14-5-4-10(15(23-2)16(14)24-3)9-6-12-11(13(21)7-9)8-19-17(18)20-12/h4-5,8-9H,6-7H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVKBEYGFXOUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159847 | |

| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428139-04-1 | |

| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable trimethoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the dihydroquinazolinone core, leading to the formation of tetrahydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been evaluated for its potential as a therapeutic agent. Its structural features suggest it may exhibit various pharmacological activities, including:

- Antitumor Activity : Some studies indicate that quinazolinone derivatives possess cytotoxic properties against cancer cell lines. The presence of the trimethoxyphenyl group may enhance these effects by improving solubility and bioavailability .

- Antimicrobial Properties : Preliminary investigations have shown that compounds similar to this quinazolinone can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Drug Development

The compound's unique structure makes it a candidate for further modification to enhance its efficacy and reduce toxicity. Researchers are exploring:

- Analog Synthesis : Creating analogs of 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one to evaluate structure-activity relationships (SAR) and optimize pharmacological profiles .

- Targeted Drug Delivery Systems : Investigating the incorporation of this compound into nanocarriers for targeted delivery to specific tissues or cells, enhancing therapeutic outcomes while minimizing side effects.

Biological Studies

Research has focused on understanding the biological mechanisms through which this compound exerts its effects:

- Enzyme Inhibition Studies : It is hypothesized that the compound may inhibit certain enzymes involved in disease pathways, which could be pivotal in developing treatments for conditions like cancer and infectious diseases .

- Cell Signaling Pathways : Investigating how this compound interacts with cellular signaling pathways could provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed promising antibacterial effects, suggesting potential for development into new antibiotics .

Mécanisme D'action

The mechanism of action of 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The 2,3,4-trimethoxyphenyl group distinguishes this compound from other dihydroquinazolinones. Key analogs and their substituent-driven differences include:

*Calculated based on molecular formula C₁₈H₂₁N₃O₄.

- Trimethoxy Positional Isomerism : The 2,3,4-trimethoxy substitution differs from the 3,4,5-trimethoxy pattern seen in combretastatin analogs (e.g., 4-(3,4,5-trimethoxybenzylidene)-oxazol-5(4H)-one) . This positional variance may alter tubulin-binding affinity, as the 3,4,5-trimethoxy group is optimal for colchicine-site targeting .

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-chlorophenyl analog (electron-withdrawing) was discontinued due to safety concerns, while methoxy-substituted analogs (electron-donating) remain under investigation .

Physicochemical Properties

- Solubility and Lipophilicity: The 2,3,4-trimethoxy group enhances lipophilicity compared to mono-methoxy analogs (e.g., 4-methoxyphenyl derivative) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Stereochemical Considerations: The 7-position chirality in dihydroquinazolinones (e.g., (7S)-2-amino-4-methyl-7-phenyl analog) influences receptor interactions . Enantiomeric purity of the target compound remains unverified in the evidence.

Activité Biologique

2-Amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the dihydroquinazolinone class. Its unique structure, characterized by a quinazolinone core and multiple methoxy groups, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₁₉N₃O₄

- Molecular Weight : 329.36 g/mol

- CAS Number : 1428139-04-1

The compound features an amino group and a 2,3,4-trimethoxyphenyl substituent, which enhances its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds may act by disrupting microtubule dynamics or inhibiting specific signaling pathways involved in cancer cell proliferation and survival .

- Case Studies : In vitro studies have shown that related quinazolinones can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogens : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. This is likely due to its ability to interfere with bacterial cell wall synthesis or function .

Other Biological Activities

Additional investigations have pointed to potential anti-inflammatory and antioxidant effects:

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound could have therapeutic applications in inflammatory diseases .

- Antioxidant Activity : The presence of methoxy groups may contribute to free radical scavenging activities, which are beneficial in preventing oxidative stress-related damage .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the quinazolinone core.

- Introduction of the trimethoxyphenyl substituent via electrophilic aromatic substitution.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Optimizing these steps is crucial for improving yield and purity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core | Different methoxy substitution pattern |

| 2-Amino-6-methylquinazolin-4(3H)-one | Quinazolinone core | Lacks additional phenyl groups |

| 2-(4-methylphenyl)aminoquinazolin-4(3H)-one | Related core structure | Different substituents on the amino group |

The unique combination of functional groups in this compound enhances its solubility and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves cyclocondensation of 2,3,4-trimethoxybenzaldehyde with a diamine precursor under acidic conditions, followed by reduction and functionalization. For example, Petrov et al. (2014) demonstrated analogous quinazolinone syntheses using cyclocondensation at 80–100°C with acetic acid catalysis, achieving yields of 60–75% . Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical; polar aprotic solvents like DMF improve solubility of methoxy-substituted intermediates .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95% threshold) using a C18 column with UV detection at 254 nm, as described in AK Scientific’s safety data sheets for related quinazolinones .

- NMR : Confirm substituent positions (e.g., methoxy groups at C2, C3, C4) via H and C NMR, comparing chemical shifts to trimethoxyphenyl analogs .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Begin with in vitro assays:

- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the structural similarity to kinase inhibitors .

- Antioxidant Activity : Use DPPH radical scavenging assays, referencing protocols for trimethoxyflavones .

- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC determination .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. For example, trimethoxyphenyl moieties exhibit π-π stacking with kinase hydrophobic pockets; modifying the dihydroquinazolinone core could improve selectivity . Free energy perturbation (FEP) calculations further refine substituent effects .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers, as applied in grapevine phenolic studies .

Q. How to assess the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Biodegradation : Use OECD 301F tests to measure aerobic degradation in activated sludge.

- Bioaccumulation : Calculate log (predicted ~2.8 for this compound) and validate via zebrafish models.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC) and algal growth inhibition assays .

Q. What advanced techniques optimize reaction scalability without compromising enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by controlling residence time and temperature .

- Catalyst Immobilization : Use heterogenized catalysts (e.g., Pd/C for hydrogenation) to enhance recyclability and yield (>90%) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.